molecular formula C9H10N4O2 B1450796 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one CAS No. 882399-27-1

6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one

Cat. No. B1450796
M. Wt: 206.2 g/mol
InChI Key: VVMNQANWDLFQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one, also known as 6-Amino-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedione, is a chemical compound with the molecular formula C9H9N3O3 . It has an average mass of 207.186 Da and a monoisotopic mass of 207.064392 Da .


Molecular Structure Analysis

The molecular structure of 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a furan ring via a methyl group . The furan ring is a five-membered ring with one oxygen atom. There are also two amino groups attached to the pyrimidine ring .

Scientific Research Applications

Synthesis Processes and Transformations

6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one and its derivatives undergo various synthesis processes and transformations. These compounds can be converted into 2-alkyl(and 2-aryl)amino derivatives with good yield through reactions with corresponding amines. The treatment with SOCl2-DMF results in the formation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines (Botta et al., 1985). Additionally, the reaction of specific pyrimidine derivatives with primary aromatic or heterocyclic amines and formaldehyde or aromatic (heterocyclic) aldehydes can give rise to pyrimido[4,5-d]pyrimidin-2,4-dione ring systems (Hamama et al., 2012).

Hydrogen-Bonded Structures

Significant research has focused on the hydrogen-bonded structures in these compounds. For instance, 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate and 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate exhibit interesting hydrogen-bonded ribbon and sheet structures respectively. These structures are linked by a combination of two-centre and three-centre hydrogen bonds to form complex motifs (Orozco et al., 2009). Similar complex hydrogen-bonded frameworks and ribbons of fused hydrogen-bonded rings have been observed in other pyrimidin-4(3H)-one derivatives (Rodríguez et al., 2007).

Corrosion Inhibition

Notably, certain pyrimidine derivatives such as 6-amino-2-(benzylthio)-4(3H)-pyrimidinone and its related compounds have been synthesized as corrosion inhibitors for mild steel in acidic solutions. These compounds show good inhibition performance and are mainly effective as mixed-type inhibitors with predominant cathodic effectiveness (Hou et al., 2019).

properties

IUPAC Name

4-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-7-4-8(14)13-9(12-7)11-5-6-2-1-3-15-6/h1-4H,5H2,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMNQANWDLFQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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